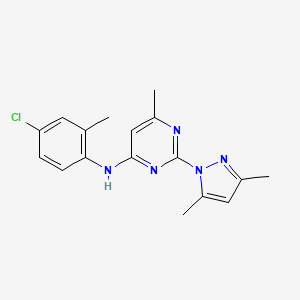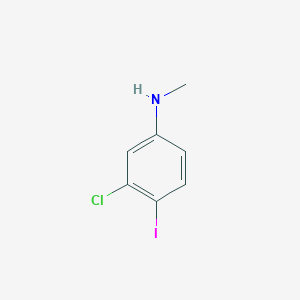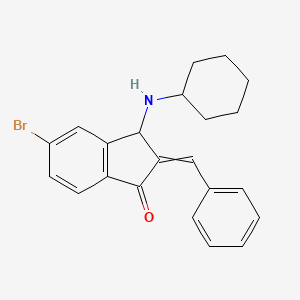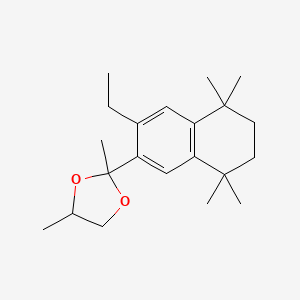![molecular formula C23H20N4O B12456033 N-(2-methylphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide](/img/structure/B12456033.png)
N-(2-methylphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide typically involves the following steps:
Formation of the phthalazinone core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Amination: Introduction of the amino group at the desired position on the phthalazinone ring.
Coupling with benzamide: The final step involves coupling the phthalazinone derivative with 2-methylphenyl benzamide under conditions such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions could target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or inflammation.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(2-methylphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide would depend on its specific molecular targets and pathways. It might interact with enzymes, receptors, or other proteins to exert its effects. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
- N-(2-methylphenyl)-4-aminobenzamide
- N-(4-methylphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide
- N-(2-methylphenyl)-4-[(4-chlorophthalazin-1-yl)amino]benzamide
特性
分子式 |
C23H20N4O |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
N-(2-methylphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide |
InChI |
InChI=1S/C23H20N4O/c1-15-7-3-6-10-21(15)25-23(28)17-11-13-18(14-12-17)24-22-20-9-5-4-8-19(20)16(2)26-27-22/h3-14H,1-2H3,(H,24,27)(H,25,28) |
InChIキー |
VRSMXYVKFFPHJS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC3=NN=C(C4=CC=CC=C43)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B12455967.png)
![1-[(4-Methylpiperidin-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B12455977.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methoxyphenyl)glycinamide](/img/structure/B12455978.png)
![6-Oxa-3-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate](/img/structure/B12455979.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-hydroxyethyl)ethanediamide](/img/structure/B12455984.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)alaninamide](/img/structure/B12455992.png)
![2-({[4-(Butan-2-yl)phenoxy]acetyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B12455997.png)
![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12455999.png)
![3-[(4-Bromo-2-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B12456011.png)



![3-{[(2-{[(4-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12456029.png)
